molecular formula C19H17N3O2S2 B2719890 N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 921582-85-6

N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B2719890
CAS No.: 921582-85-6
M. Wt: 383.48
InChI Key: RUDKUSVAUWEDDB-UHFFFAOYSA-N
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Description

N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H17N3O2S2 and its molecular weight is 383.48. The purity is usually 95%.
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Preparation Methods

Synthetic routes and reaction conditions: The synthesis of N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide involves several steps, typically starting with commercially available starting materials. The synthetic route may involve:

  • Step 1: Thiolation

    • Reacting an appropriate aromatic amine (e.g., 2-aminothiophenol) with a thioether source such as methyl iodide to introduce the methylthio group.

  • Step 2: Thiazole Formation

    • Cyclizing the intermediate product with a suitable reagent to form the thiazole ring.

  • Step 3: Amidation

    • Introducing the benzamide moiety via an acylation reaction using an appropriate benzoyl chloride derivative.

Industrial production methods: Industrial-scale production would involve optimizing the synthetic route for yield, purity, and cost-effectiveness, often employing continuous flow reactors for efficient large-scale synthesis. Reaction conditions would include controlled temperatures, pressures, and the use of suitable solvents and catalysts to ensure high conversion rates and selectivity.

Types of reactions it undergoes:

  • Oxidation:

    • The compound can undergo oxidation reactions primarily at the thioether group, converting it to a sulfoxide or sulfone.

  • Reduction:

    • The compound may be reduced, particularly at the benzamide moiety, to produce corresponding amine derivatives.

  • Substitution:

    • Nucleophilic or electrophilic substitutions may occur at the benzene ring or thiazole ring, depending on reaction conditions.

Common reagents and conditions used:

  • Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

  • Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Reagents may include halogens (for electrophilic substitution) or nucleophiles like amines and thiols.

Major products formed from these reactions:

  • Oxidation can yield sulfoxides or sulfones.

  • Reduction typically yields amine derivatives.

  • Substitution reactions can form various substituted benzamide or thiazole derivatives, depending on the nucleophile or electrophile used.

In Chemistry:

  • As a synthetic intermediate for designing new pharmaceuticals.

  • As a model compound in studying the reactivity of thioether and thiazole functional groups.

In Biology and Medicine:

  • Investigated for its potential anti-cancer, anti-inflammatory, and anti-bacterial properties.

  • Used in studies of enzyme inhibition, targeting specific biological pathways.

In Industry:

Comparison with Similar Compounds

Similar compounds often have comparable core structures but vary in their functional groups, leading to different properties and activities. Some similar compounds include:

  • N-(4-(2-((2-(methylsulfonyl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide:

    • The sulfonyl analog, which may show different reactivity and biological activity.

  • N-(4-(2-((2-(methylthio)phenyl)amino)-2-hydroxyethyl)thiazol-2-yl)benzamide:

    • The hydroxyethyl analog, which may have different pharmacokinetic properties.

  • N-(4-(2-((2-(ethylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide:

    • The ethylthio analog, potentially offering different chemical stability and reactivity.

The uniqueness of N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide lies in its specific combination of functional groups, which grants it distinct reactivity patterns and potential biological activities, setting it apart from structurally similar compounds.

Properties

IUPAC Name

N-[4-[2-(2-methylsulfanylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S2/c1-25-16-10-6-5-9-15(16)21-17(23)11-14-12-26-19(20-14)22-18(24)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,21,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDKUSVAUWEDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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